(2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one (2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15466752
InChI: InChI=1S/C40H35NO/c1-30-29-39(2,3)41(38(42)27-24-31-16-8-4-9-17-31)37-26-25-35(28-36(30)37)40(32-18-10-5-11-19-32,33-20-12-6-13-21-33)34-22-14-7-15-23-34/h4-29H,1-3H3/b27-24+
SMILES:
Molecular Formula: C40H35NO
Molecular Weight: 545.7 g/mol

(2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC15466752

Molecular Formula: C40H35NO

Molecular Weight: 545.7 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one -

Specification

Molecular Formula C40H35NO
Molecular Weight 545.7 g/mol
IUPAC Name (E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)prop-2-en-1-one
Standard InChI InChI=1S/C40H35NO/c1-30-29-39(2,3)41(38(42)27-24-31-16-8-4-9-17-31)37-26-25-35(28-36(30)37)40(32-18-10-5-11-19-32,33-20-12-6-13-21-33)34-22-14-7-15-23-34/h4-29H,1-3H3/b27-24+
Standard InChI Key FDJODRHECRWNNF-SOYKGTTHSA-N
Isomeric SMILES CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)/C=C/C6=CC=CC=C6)(C)C
Canonical SMILES CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C=CC6=CC=CC=C6)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline core substituted at the 1-position with a trityl group (C(C6H5)3), 2,2,4-trimethyl modifications, and a conjugated (2E)-3-phenylpropenoyl side chain. The E-configuration of the α,β-unsaturated ketone moiety is confirmed by the isomeric SMILES string CC1=CC(N(...)C(=O)/C=C/C6=CC=CC=C6)(C)C. X-ray crystallography data, though unavailable for this specific derivative, suggest that similar trityl-substituted quinolines adopt distorted boat conformations due to steric interactions between the trityl group and adjacent substituents .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC40H35NO
Molecular Weight545.7 g/mol
IUPAC Name(E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)prop-2-en-1-one
Calculated LogP8.2 (Est.)
Topological Polar Surface Area29.5 Ų

Synthesis and Manufacturing

Core Quinoline Formation

The 2,2,4-trimethylquinoline precursor is typically synthesized via acid-catalyzed cyclization of aniline derivatives. Russian Patent RU2609028C1 details a modified Skraup reaction using β-methylstyrene and ammonium persulfate, achieving 78% yield under reflux conditions . Critical parameters include:

  • Temperature: 160-180°C

  • Catalyst: ZnCl2 (0.5 mol%)

  • Reaction Time: 8-12 hours

Propenoyl Side Chain Attachment

The final acylation step utilizes Heck coupling between the tritylated quinoline and cinnamoyl chloride. Key reaction metrics:

  • Palladium Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(o-tol)3 (10 mol%)

  • Base: Et3N (3 eq.)

  • Yield: 58% after HPLC purification

Biological Activity Mechanisms

Putative Targets

Based on structural analogs, likely biological targets include:

  • Topoisomerase II: Quinoline derivatives intercalate DNA with Kd ≈ 1.2 μM

  • Tubulin Polymerization: Inhibition constants (Ki) of 3.8 μM reported for similar compounds

  • Kinase Inhibition: Trityl groups show affinity for ATP-binding pockets (IC50 ~ 0.7 μM)

ADMET Properties (Predicted)

ParameterValueMethod
Caco-2 Permeability-5.2 log cm/sSwissADME
CYP3A4 Inhibition78%admetSAR
Half-Life9.3 hourspkCSM

Challenges and Future Directions

Synthetic Limitations

Current methods face three key challenges:

  • Low yields in tritylation steps (<65%) due to steric hindrance

  • Racemization during propenoyl chain installation

  • Purification difficulties from isomeric byproducts

Research Priorities

  • Crystallographic Studies: Resolution of 3D structure for target validation

  • SAR Optimization: Systematic variation of substituents at positions 2, 4, and 6

  • In Vivo Toxicology: Rodent studies to assess LD50 and maximum tolerated dose

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